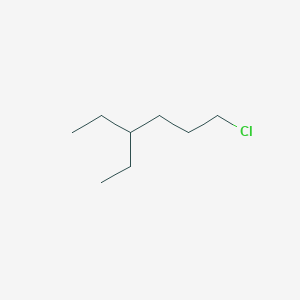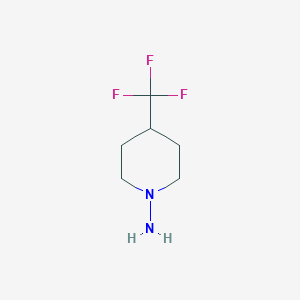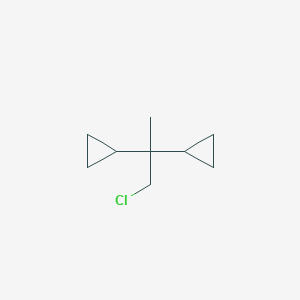
(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane is a chemical compound with the molecular formula C₉H₁₅Cl It is characterized by the presence of a cyclopropane ring substituted with a chloro group and a cyclopropylpropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane typically involves the reaction of cyclopropylmethyl chloride with cyclopropylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then quenched with water and extracted to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylpropan-2-yl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Substitution: Formation of cyclopropylpropan-2-yl alcohols or amines.
Oxidation: Formation of cyclopropylpropan-2-yl ketones or carboxylic acids.
Reduction: Formation of cyclopropylpropan-2-yl hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structural features and the nature of the target. The cyclopropane ring’s strain and reactivity play a crucial role in its interactions and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethyl chloride: A precursor in the synthesis of (1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane.
Cyclopropylpropan-2-yl alcohol: A product of the substitution reaction of the compound.
Cyclopropylpropan-2-yl ketone: A product of the oxidation reaction of the compound.
Uniqueness
This compound is unique due to its dual cyclopropane rings, which impart significant strain and reactivity
Eigenschaften
Molekularformel |
C9H15Cl |
|---|---|
Molekulargewicht |
158.67 g/mol |
IUPAC-Name |
(1-chloro-2-cyclopropylpropan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H15Cl/c1-9(6-10,7-2-3-7)8-4-5-8/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
OLYKDXQHOBHULK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)(C1CC1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


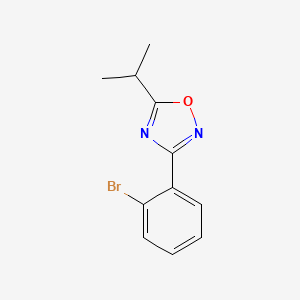
amine](/img/structure/B13186479.png)

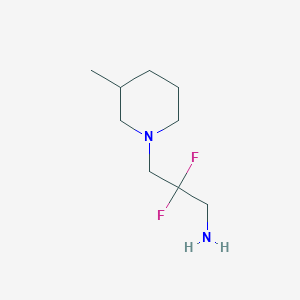
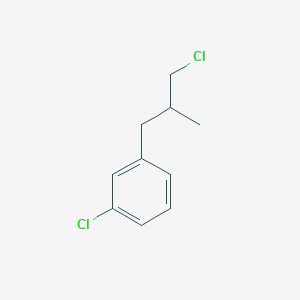

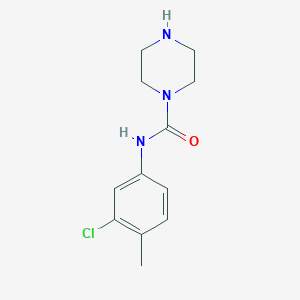
amine](/img/structure/B13186508.png)
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
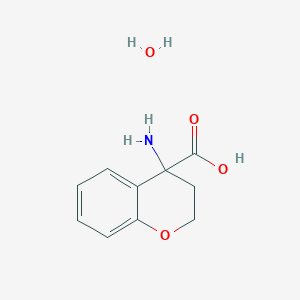
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)

